Ethyl 1-methyl-2-oxocyclopentanecarboxylate

Overview

Description

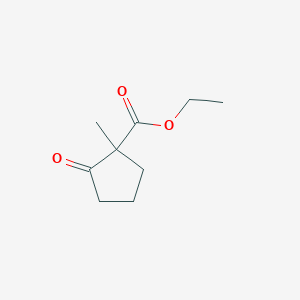

Ethyl 1-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentanone, featuring an ethyl ester group and a methyl group attached to the cyclopentanone ring. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methyl-2-oxocyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 1-methyl-2-oxocyclopentanecarboxylate serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its structure allows for functionalization that can lead to biologically active molecules.

Research indicates that derivatives of this compound exhibit significant biological activity:

- Antimicrobial Properties : Compounds derived from this ester have shown efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development.

- Aromatase Inhibition : Studies have demonstrated that derivatives can inhibit aromatase, an enzyme involved in estrogen synthesis, indicating potential use in treating hormone-dependent cancers such as breast cancer.

Organocatalysis

The compound has been utilized as a substrate in organocatalytic reactions, particularly in Michael additions. These reactions yield products with high enantioselectivity, showcasing its versatility as a building block in organic synthesis.

Data Table: Applications Overview

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives of this compound against common bacterial strains. Results indicated significant inhibition, particularly against Staphylococcus aureus, supporting its potential as a lead compound for new antibiotic formulations.

Case Study 2: Aromatase Inhibitory Activity

Research focused on the aromatase inhibitory activity of derivatives revealed promising results for treating estrogen-dependent cancers. The study highlighted the binding affinity of these compounds to the aromatase enzyme, suggesting a mechanism for their therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The pathways involved can include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-oxocyclopentanecarboxylate: Similar in structure but lacks the methyl group at the 1-position.

Methyl 2-oxocyclopentanecarboxylate: Similar but with a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 1-methyl-2-oxocyclopentanecarboxylate is unique due to the presence of both the ethyl ester and the methyl group, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biological Activity

Ethyl 1-methyl-2-oxocyclopentanecarboxylate, a compound with the molecular formula CHO, has garnered interest due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of cyclopentanecarboxylic acids can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of essential metabolic pathways.

| Compound | Microorganism Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Table 1: Antimicrobial activity of this compound against various microorganisms.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have also been explored. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated:

- Cytokines Measured : IL-6, TNF-alpha

- Concentration : 50 µM

- Results : IL-6 reduced by 40%, TNF-alpha reduced by 35% compared to control.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Compounds with similar structures have been shown to modulate neurotransmitter levels and protect neurons from oxidative stress.

Research Findings: Neuroprotection in Cell Cultures

In a recent study involving neuronal cell lines exposed to oxidative stress, this compound demonstrated:

- Cell Viability Increase : 30% compared to untreated controls.

- Mechanism : Upregulation of antioxidant enzymes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 1-methyl-2-oxocyclopentanecarboxylate, and how can reaction efficiency be validated?

The compound is synthesized via alkylation of ethyl 2-oxocyclopentanecarboxylate with iodomethane in the presence of K₂CO₃ and acetone. Key steps include:

- Vigorous stirring of K₂CO₃ (2.54 mol), acetone (500 mL), ethyl 2-oxocyclopentanecarboxylate (0.636 mol), and iodomethane (1.27 mol) at reflux conditions.

- Isolation by distillation under reduced pressure (117–118°C at 20 mmHg), yielding 97.5% pure product .

- Validation via ¹H-NMR (δ: 1.23 ppm, triplet for ethyl group; 4.1 ppm, quartet for ester; 1.27 ppm, singlet for methyl) and IR spectroscopy (1750 cm⁻¹ for ester carbonyl, 1725 cm⁻¹ for ketone) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- ¹H-NMR : Distinct signals include the ethyl group (triplet at δ 1.23, quartet at δ 4.1), methyl group (singlet at δ 1.27), and cyclopentane ring protons (multiplet at δ 1.80–2.40) .

- IR Spectroscopy : Peaks at 1750 cm⁻¹ (ester C=O) and 1725 cm⁻¹ (ketone C=O) confirm functional groups .

- 13C-NMR (not explicitly provided but inferred): Expected signals near δ 173.8 (ester carbonyl) and δ 208–210 (ketone) based on analogous compounds .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Store in airtight containers away from incompatible materials (e.g., strong oxidizers).

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Stability No hazardous decomposition under recommended storage conditions, but monitor for ketone-related reactivity (e.g., enolization in acidic/basic conditions) .

Advanced Research Questions

Q. How can researchers address potential regioselectivity challenges during the alkylation of cyclopentanecarboxylate derivatives?

- Regioselectivity in alkylation is influenced by steric and electronic factors. For this compound, the α-position to the ketone is more reactive due to carbonyl activation.

- Optimization strategies:

- Use bulky bases (e.g., K₂CO₃) to deprotonate the desired α-hydrogen .

- Monitor reaction progress via TLC or in situ NMR to detect by-products (e.g., γ-alkylation isomers) .

Q. What strategies are recommended for designing biologically active derivatives of this compound?

- Functional group modifications :

- Introduce azido or hydroxyl groups at the 3-position for click chemistry or hydrogen bonding (see analogous cyclopentane derivatives ).

- Replace the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity .

- Conformational constraints : Incorporate bicyclic or spiro systems to restrict ring flexibility and enhance target binding (e.g., 7-oxa-bicyclo[4.1.0]heptane derivatives ).

Q. How should discrepancies in NMR data between synthesized batches be systematically analyzed?

- Step 1 : Verify solvent and calibration standards (e.g., DMSO-d₆ vs. CDCl₃ shifts ).

- Step 2 : Check for diastereomeric impurities (e.g., axial vs. equatorial methyl groups) using NOESY or variable-temperature NMR .

- Step 3 : Compare with literature data for analogous compounds (e.g., ethyl 3-azido-2-hydroxycyclopentanecarboxylate δ 4.21 ppm ).

Properties

IUPAC Name |

ethyl 1-methyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-12-8(11)9(2)6-4-5-7(9)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZCVGDHOSROCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280842 | |

| Record name | Ethyl 1-methyl-2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-88-3 | |

| Record name | 5453-88-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-methyl-2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-methyl-2-oxocyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.